![molecular formula C12H9N3O3S B5546778 4-nitro-N'-(2-thienylmethylene)benzohydrazide](/img/structure/B5546778.png)
4-nitro-N'-(2-thienylmethylene)benzohydrazide
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Description
Synthesis Analysis
The synthesis of benzohydrazides like 4-nitro-N'-(2-thienylmethylene)benzohydrazide often involves reactions with various aldehydes and hydrazides. For instance, a related compound, 4-amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide, and its metal complexes were synthesized using similar methods, with the structures elucidated through spectroscopy and mass spectrometry (Anarado et al., 2023).
Molecular Structure Analysis
The molecular structure of benzohydrazides can be determined using techniques such as X-ray crystallography. For example, the structure of N'-(4-Hydroxybenzylidene)-4-nitrobenzohydrazide was determined to be approximately planar, with hydrogen bonds forming layers in the crystal (Dai & Mao, 2010).
Chemical Reactions and Properties
Chemical reactions involving benzohydrazides often result in the formation of complexes with various metals. These complexes can adopt different geometries and exhibit unique properties, as shown in studies of related compounds (Anarado et al., 2023).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure, can be explored through X-ray crystallography. For instance, the crystal structure of benzoic acid 4-nitrobenzylidenhydrazide has been determined, providing insights into its non-planar structure and the formation of layers in the crystalline state (Chumakov et al., 2005).
Chemical Properties Analysis
Benzohydrazides like 4-nitro-N'-(2-thienylmethylene)benzohydrazide often exhibit interesting chemical properties due to their ability to form complexes with metals. These complexes can show varied geometries and bonding patterns, as observed in related research (Anarado et al., 2023).
Scientific Research Applications
Synthesis and Molecular Structure
Synthesis and Characterization : 4-nitro-N'-(2-thienylmethylene)benzohydrazide has been synthesized and characterized through various spectroscopic techniques, including NMR, FT-IR, UV–Visible spectroscopy, and mass spectrometry. These studies are fundamental in understanding the compound's structure and potential applications. Quantum calculations at the DFT level further support these characterizations, with electronic transitions and vibrational modes analysis providing insights into the molecular structure and stability of these compounds (Singh et al., 2017).
Photophysical and Electrochemical Properties
Non-Linear Optical Material : The compound has been investigated for its non-linear optical (NLO) properties, indicated by computed first static hyperpolarizabilities. This suggests potential future applications in developing new NLO materials, which are crucial for various optical technologies, including telecommunications and information processing (Singh et al., 2017).
Cytotoxic Activity
Anticancer Potential : Research has demonstrated that 4-nitro-N'-(2-thienylmethylene)benzohydrazide exhibits significant cytotoxic activity against cancer cell lines, such as breast cancer (MCF7) and prostate adenocarcinoma (DU145). The mechanism behind this activity involves inducing apoptotic cell death, suggesting potential therapeutic applications in cancer treatment (Singh et al., 2017).
Antibacterial and Antifungal Activities
Microbial Inhibition : Studies on derivatives of 4-nitro-N'-(2-thienylmethylene)benzohydrazide have shown potent antimicrobial activities. Compounds with nitro substitution exhibit significant antibacterial and antifungal effects, highlighting their potential as leads for developing new antimicrobial agents (Bala et al., 2013).
properties
IUPAC Name |
4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-12(14-13-8-11-2-1-7-19-11)9-3-5-10(6-4-9)15(17)18/h1-8H,(H,14,16)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTRZIXOYPBPRK-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N'-(2-thienylmethylene)benzohydrazide |
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